molecular formula C21H22N2O3 B2855289 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide CAS No. 899983-19-8

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide

Cat. No. B2855289
CAS RN: 899983-19-8
M. Wt: 350.418
InChI Key: YYLDFYCAUCAEMC-UHFFFAOYSA-N
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CPQ and has been synthesized using various methods. The mechanism of action of CPQ is not fully understood, but it has been found to have biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

Pharmaceutical Intermediate

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. The cyclopropanecarbonyl moiety, in particular, is a valuable functional group in medicinal chemistry due to its reactivity and ability to bind to biological targets .

Agrochemical Research

In agrochemical research, the compound’s derivatives could be explored for their potential as novel pesticides or herbicides. The structural flexibility allows for the creation of compounds that can interact with specific enzymes or receptors in pests, providing a targeted approach to crop protection .

Chemical Synthesis

The compound can be used in organic synthesis, serving as a building block for more complex molecules. Its reactive sites make it a versatile reagent for constructing diverse chemical structures, which can be useful in creating materials with unique properties .

Biological Activity Studies

Researchers may investigate the biological activity of this compound and its derivatives. By studying its interaction with various cellular and molecular systems, scientists can gain insights into its mechanism of action, which could lead to the discovery of new biological pathways or targets for drug development.

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatographic or spectroscopic methods. Its distinct chemical signature allows for accurate identification and quantification in complex mixtures.

Material Science

The compound’s structural features might be utilized in material science to develop new polymers or coatings with specific characteristics. For example, incorporating the compound into a polymer matrix could result in materials with enhanced durability or chemical resistance.

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-26-19-7-3-2-6-17(19)20(24)22-16-10-11-18-15(13-16)5-4-12-23(18)21(25)14-8-9-14/h2-3,6-7,10-11,13-14H,4-5,8-9,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLDFYCAUCAEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide

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